Hippuryl-Arg

Vue d'ensemble

Description

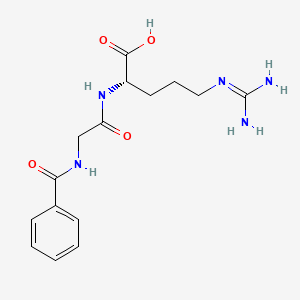

Hippuryl-Arg: is a synthetic dipeptide composed of hippuric acid and L-arginine. It is commonly used as a substrate in enzymatic assays, particularly for carboxypeptidase B and aminopeptidase. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hippuryl-Arg can be synthesized through the coupling of hippuric acid and L-arginine. The reaction typically involves the use of coupling agents such as carbodiimides to facilitate the formation of the peptide bond between the carboxyl group of hippuric acid and the amino group of L-arginine .

Industrial Production Methods: In industrial settings, the synthesis of hippuryl-L-arginine may involve the use of immobilized enzymes to enhance the efficiency and yield of the reaction. For example, carboxypeptidase B can be immobilized on a polyacrylamide-type bead support, which allows for continuous production of the compound under optimized conditions .

Analyse Des Réactions Chimiques

Types of Reactions: Hippuryl-Arg undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Oxidation and Substitution: Specific conditions and reagents for these reactions may vary, but they generally involve the use of oxidizing agents or nucleophiles to modify the structure of the compound.

Major Products: The primary products formed from the hydrolysis of hippuryl-L-arginine are hippuric acid and L-arginine .

Applications De Recherche Scientifique

Hippuryl-Arg has a wide range of applications in scientific research:

Chemistry:

- Used as a substrate in enzymatic assays to study the activity of carboxypeptidase B and aminopeptidase .

Biology:

Medicine:

Industry:

Mécanisme D'action

Hippuryl-Arg acts as a substrate for carboxypeptidase B, which catalyzes the hydrolysis of the peptide bond between hippuric acid and L-arginine. The enzyme’s active site binds to the substrate, facilitating the cleavage of the bond and releasing the products . This mechanism is crucial for studying the activity and specificity of carboxypeptidase B and related enzymes.

Comparaison Avec Des Composés Similaires

Hippuryl-L-histidyl-L-leucine: Another dipeptide used as a substrate in enzymatic assays.

Hippuryl-L-lysine: Similar in structure and function, used in studies involving carboxypeptidase B.

Uniqueness: Hippuryl-Arg is unique due to its specific use as a substrate for carboxypeptidase B and aminopeptidase, making it a valuable tool in enzymatic assays and research on enzyme kinetics .

Activité Biologique

Hippuryl-Arg, also known as hippuryl-L-arginine, is a synthetic substrate commonly used in biochemical assays to study carboxypeptidase activity. This compound serves as an important tool in evaluating the enzymatic functions of various carboxypeptidases, particularly carboxypeptidase B (CPB), which is involved in the hydrolysis of peptide bonds at the carboxy-terminal end of proteins and peptides.

- Chemical Name : Hippuryl-L-arginine

- Molecular Formula : C₁₃H₁₈N₄O₃

- CAS Number : 744-46-7

- Structure : The compound consists of a hippuric acid moiety linked to an arginine residue, providing a suitable site for enzymatic cleavage.

This compound acts as a substrate for carboxypeptidases, particularly CPB, which cleaves the terminal arginine residue, releasing hippuric acid. The enzymatic reaction can be monitored spectrophotometrically by measuring the concentration of hippuric acid produced over time. The reaction can be represented as follows:

Biological Significance

- Carboxypeptidase Activity : this compound is primarily used to assess the activity of carboxypeptidases in various biological samples, including serum and tissue extracts. Studies have shown that the mean activity of carboxypeptidase N (CPN) in human serum using this substrate is approximately 74.8 nmol of hippuric acid released per milliliter per minute .

- Clinical Applications : The measurement of CPB activity using this compound can provide insights into various physiological and pathological conditions. For example, elevated levels of CPB activity have been associated with acute pancreatitis and other inflammatory conditions .

- Research Implications : this compound has been utilized in research to understand enzyme kinetics and substrate specificity. Studies indicate that CPB exhibits varying catalytic efficiencies against different substrates, including hippuryl-L-arginine .

Table 1: Summary of Research Findings on this compound

Case Study: Carboxypeptidase Activity in Inflammatory Conditions

In a study investigating systemic inflammation induced by lipopolysaccharides (LPS), researchers measured CPB activity using hippuryl-L-arginine as a substrate. Elevated levels of hippuric acid were observed in LPS-treated mice compared to controls, indicating an upregulation of CPB activity during inflammatory responses . This finding underscores the potential role of this compound in monitoring disease progression and therapeutic responses.

Propriétés

IUPAC Name |

2-[(2-benzamidoacetyl)amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O4/c16-15(17)18-8-4-7-11(14(23)24)20-12(21)9-19-13(22)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,19,22)(H,20,21)(H,23,24)(H4,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLCPYUSPYXNBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

744-46-7 | |

| Record name | NSC89637 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.